5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide
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Overview
Description
5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a methanesulfonamidomethyl group and a phenylcyclobutylmethyl group
Preparation Methods
The synthesis of 5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The reaction conditions typically involve the use of trifluoroacetic acid as a catalyst under microwave irradiation to achieve high yields of the furan derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reagents such as lithium aluminum hydride.
Substitution: The methanesulfonamidomethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group. Typical reagents include alkyl halides and strong bases.
Scientific Research Applications
5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and the sulfonamide group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to 5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide include:
5-hydroxymethylfurfural (HMF): A furan derivative used in the production of biobased chemicals and materials.
2,5-furandicarboxylic acid (FDCA): Used in the production of renewable polymers and materials.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other furan derivatives.
Properties
IUPAC Name |
5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-25(22,23)20-12-15-8-9-16(24-15)17(21)19-13-18(10-5-11-18)14-6-3-2-4-7-14/h2-4,6-9,20H,5,10-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQLMOZLXHCYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C(=O)NCC2(CCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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